molecular formula C10H20N2O3 B1443854 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester CAS No. 1330763-29-5

3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester

Cat. No. B1443854
CAS RN: 1330763-29-5
M. Wt: 216.28 g/mol
InChI Key: QSXRCDIVJJJTIH-UHFFFAOYSA-N
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Description

The compound “3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester” is a unique chemical with the empirical formula C9H20N2O2 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Tertiary butyl esters, such as the compound , find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular weight of the compound is 188.27 . The SMILES string representation of the compound is O=C(N(CC)CCN)OC©©C . The InChI representation is 1S/C9H20N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3 .


Chemical Reactions Analysis

The compound is part of the class of chemicals known as tertiary butyl esters . These esters are used in synthetic organic chemistry, and their introduction into a variety of organic compounds has been achieved using flow microreactor systems .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has an empirical formula of C9H20N2O2 and a molecular weight of 188.27 . The compound’s SMILES string is O=C(N(CC)CCN)OC©©C, and its InChI representation is 1S/C9H20N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3 .

Scientific Research Applications

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can be utilized as a building block for the synthesis of more complex molecules. Its tert-butyl ester group is particularly useful for introducing the tert-butoxycarbonyl (Boc) protecting group . This is a common strategy in peptide synthesis, where the Boc group protects the amine functionality during reactions that might otherwise affect it.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure suggests it could be used in the design of drug-like molecules. The presence of an azetidine ring, which is a feature in some biologically active compounds, could be exploited to create new pharmacophores. The tert-butyl ester moiety could also be used to modulate the solubility and absorption properties of potential drug candidates .

Biochemistry Research

Biochemists might find this compound useful as a precursor for synthesizing analogs of natural products or for modifying peptides and proteins. The amino-ethyl side chain could be used to mimic the side chain of lysine, an amino acid that plays a crucial role in the structure and function of proteins .

Pharmacology

In pharmacology, the compound could be used to study the pharmacokinetics and metabolism of tert-butyl ester derivatives. Understanding how the tert-butyl group affects the metabolism of compounds can provide insights into the design of drugs with improved efficacy and reduced side effects .

Organic Synthesis Methodology

This compound could be used to develop new synthetic methodologies. For example, the azetidine ring could be opened under certain conditions to yield new types of polyamines, which are important in organic synthesis. The tert-butyl ester group could also be used in studies aimed at improving the efficiency of Boc deprotection reactions .

Chemical Engineering

In chemical engineering, the compound could be used in process development studies. Its stability under various conditions can be assessed to optimize reaction pathways and scaling up of chemical processes. The compound’s properties might also be studied in the context of developing sustainable and green chemistry protocols .

Materials Science

Lastly, in materials science, researchers could explore the use of this compound in the development of new polymeric materials. The functional groups present in the molecule could allow for cross-linking, which can lead to the creation of novel materials with desirable mechanical and chemical properties .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)4-5-11/h14H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXRCDIVJJJTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester

CAS RN

1330763-29-5
Record name tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
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3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
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3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
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3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
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3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
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3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester

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